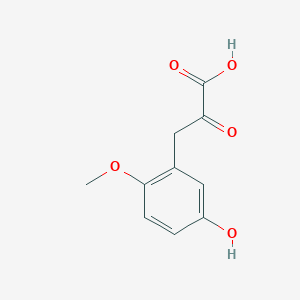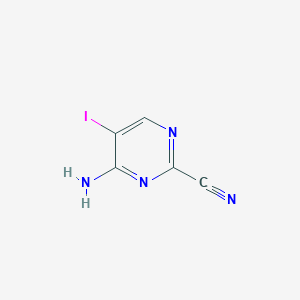
4-Amino-5-iodopyrimidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-iodopyrimidine-2-carbonitrile is a chemical compound characterized by its unique structure, which includes an amino group, an iodine atom, and a cyano group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-iodopyrimidine-2-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable pyrimidine derivative with iodine and a cyano group donor in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-5-iodopyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.
Reduction: The cyano group can be reduced to form an amine or other derivatives.
Substitution: The amino group can participate in substitution reactions, replacing the hydrogen atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Iodates, iodides, and other iodine-containing derivatives.
Reduction: Amines, amides, and other nitrogen-containing compounds.
Substitution: Derivatives with different functional groups attached to the pyrimidine ring.
Aplicaciones Científicas De Investigación
4-Amino-5-iodopyrimidine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential as a precursor for the development of new drugs, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
4-Amino-5-iodopyrimidine-2-carbonitrile is similar to other pyrimidine derivatives, such as 4-Amino-5-bromopyrimidine-2-carbonitrile and 4-Amino-5-chloropyrimidine-2-carbonitrile. These compounds share the pyrimidine core but differ in the halogen atom attached to the ring. The presence of iodine in this compound gives it unique properties and reactivity compared to its bromine and chlorine counterparts.
Comparación Con Compuestos Similares
4-Amino-5-bromopyrimidine-2-carbonitrile
4-Amino-5-chloropyrimidine-2-carbonitrile
4-Amino-5-fluoropyrimidine-2-carbonitrile
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
C5H3IN4 |
|---|---|
Peso molecular |
246.01 g/mol |
Nombre IUPAC |
4-amino-5-iodopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5H3IN4/c6-3-2-9-4(1-7)10-5(3)8/h2H,(H2,8,9,10) |
Clave InChI |
LWGBDODLZBYDQD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)C#N)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



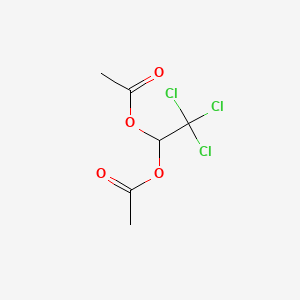
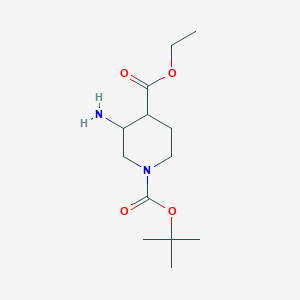
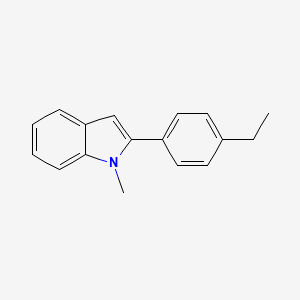
![6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15336811.png)
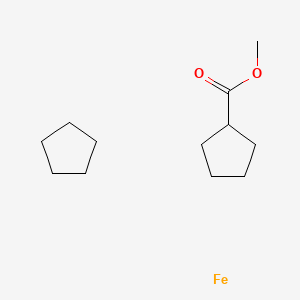

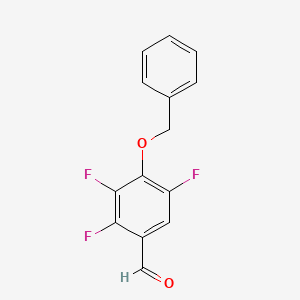
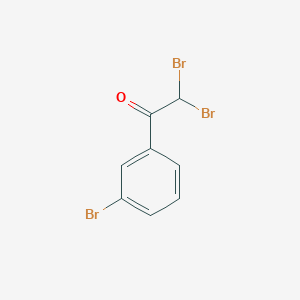
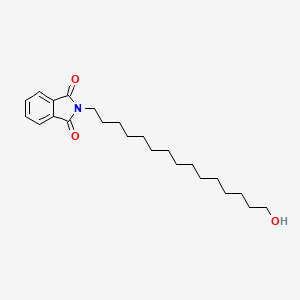
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336845.png)

![3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15336859.png)
